

# Technical Guide: Spectroscopic Characterization of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

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Compound of Interest

3-(2-Chloro-4,6dimethylphenoxy)azetidine

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B1395413

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, experimentally verified spectroscopic data for **3-(2-Chloro-4,6-dimethylphenoxy)azetidine** (CAS No. 1219960-77-6) is not publicly available in the referenced literature.[1] The following guide presents a representative dataset and protocols for illustrative purposes. The data is synthetically generated based on the chemical structure and spectroscopic principles of analogous compounds.

#### **Abstract**

This document provides a comprehensive technical overview of the standard spectroscopic characterization methods for the novel compound **3-(2-Chloro-4,6-**

dimethylphenoxy)azetidine. The core objective is to present a clear framework for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, representative data tables, and standardized analysis workflows are provided to guide researchers in the analysis of this and related small molecules.

# **Compound Structure and Properties**

• IUPAC Name: 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

CAS Number: 1219960-77-6[1]



Molecular Formula: C11H14CINO

Molecular Weight: 211.69 g/mol [1]

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Structure: structure) (Note: Image is a representation of the

#### **Spectroscopic Data Summary (Representative)**

The following tables summarize the expected spectroscopic data for the structural confirmation of **3-(2-Chloro-4,6-dimethylphenoxy)azetidine**.

Table 1: <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.95	S	1H	Ar-H (Position 5)
6.88	S	1H	Ar-H (Position 3)
4.90	р	1H	O-CH (Azetidine C3)
4.15	t	2H	CH <sub>2</sub> (Azetidine C2/C4, cis)
3.85	t	2H	CH <sub>2</sub> (Azetidine C2/C4, trans)
2.35	S	3H	Ar-CH₃ (Position 6)
2.20	S	3H	Ar-CH₃ (Position 4)
2.10	br s	1H	N-H (Azetidine)

### Table 2: ¹3C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
152.5	Ar-C (C1, C-O)
135.0	Ar-C (C4, C-CH <sub>3</sub> )
132.8	Ar-C (C6, C-CH <sub>3</sub> )
129.5	Ar-C (C5)
128.0	Ar-C (C3)
125.0	Ar-C (C2, C-Cl)
72.1	O-CH (Azetidine C3)
52.5	CH <sub>2</sub> (Azetidine C2/C4)
20.5	Ar-CH₃ (Position 6)
16.0	Ar-CH₃ (Position 4)

Table 3: IR Spectroscopy Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, br	N-H Stretch (Azetidine)
3050 - 3010	Weak	Ar C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1580, 1470	Strong	Ar C=C Bending
1240	Strong	Ar-O-C Asymmetric Stretch
1050	Strong	C-N Stretch
850	Strong	C-Cl Stretch

**Table 4: Mass Spectrometry Data (ESI-TOF)** 



m/z Value	Ion Type	Notes
212.0837	[M+H] <sup>+</sup>	Calculated for C11H15CINO+: 212.0837
214.0808	[M+H]+ (Isotope)	Expected for <sup>37</sup> Cl isotope peak (~32% of M+H)
234.0656	[M+Na]+	Sodium Adduct

# Experimental Protocols Nuclear Magnetic Pessenance (NN)

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A sample of **3-(2-Chloro-4,6-dimethylphenoxy)azetidine** (~10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 500 MHz spectrometer at 298 K. Data is processed using standard Fourier transformation and baseline correction.

#### Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-600 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup> and is an average of 32 scans.

#### **Mass Spectrometry (MS)**

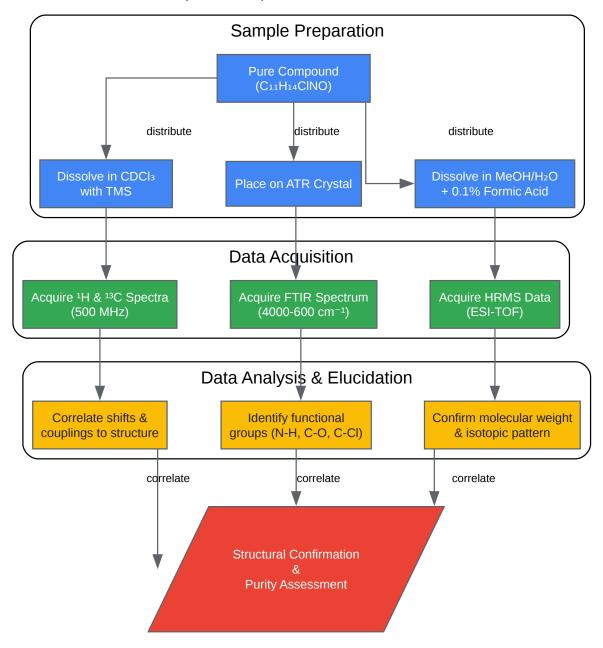
High-resolution mass spectrometry (HRMS) is performed on a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source. The sample is dissolved in a methanol/water (1:1) solution with 0.1% formic acid and introduced via direct infusion. The analysis is conducted in positive ion mode, and the mass-to-charge ratio (m/z) is scanned from 100 to 500.

#### **Workflow Visualizations**

The following diagrams illustrate the logical workflows for compound characterization and data analysis.

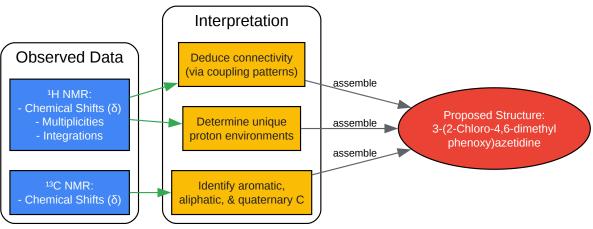


#### Overall Spectroscopic Characterization Workflow





# NMR Data to Structure Correlation Logic



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#### References

- 1. CAS 1219960-77-6 | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine Synblock [synblock.com]
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